molecular formula C20H29NO4 B13855649 1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate

1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate

Cat. No.: B13855649
M. Wt: 347.4 g/mol
InChI Key: QESPGGPXOAGUJS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group, a benzoate ester, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with an appropriate alcohol, such as 2-aminoethanol, under acidic conditions to form the benzoate ester.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexyl bromide reacts with the benzoate ester in the presence of a base.

    Addition of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate product with tert-butyl chloroformate to introduce the tert-butyl carbamate group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzoate ester or the cyclohexyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and carbamate groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl acetate
  • 1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl propionate
  • 1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl butyrate

Uniqueness

1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

[1-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] benzoate

InChI

InChI=1S/C20H29NO4/c1-20(2,3)25-19(23)21-14-17(15-10-6-4-7-11-15)24-18(22)16-12-8-5-9-13-16/h5,8-9,12-13,15,17H,4,6-7,10-11,14H2,1-3H3,(H,21,23)

InChI Key

QESPGGPXOAGUJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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